An In-depth Technical Guide to the Physicochemical Properties of tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from analogous bicyclic diamines and established principles of organic chemistry to predict its properties and provide robust, field-proven protocols for their experimental determination. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies for the characterization of this and similar compounds.
Introduction and Molecular Overview
tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate belongs to the class of bicyclic diamines, a structural motif present in numerous biologically active molecules. The bicyclo[4.3.1]decane core imparts a rigid, three-dimensional conformation, which is often crucial for specific interactions with biological targets. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms modulates the molecule's polarity, solubility, and reactivity, making it a versatile intermediate in multi-step organic synthesis. Derivatives of the diazabicyclo[4.3.1]decane scaffold have been explored for their potential in treating psychiatric disorders.[1]
Molecular Structure:
-
IUPAC Name: tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate
-
Molecular Formula: C₁₃H₂₄N₂O₂
-
Molecular Weight: 240.35 g/mol
-
CAS Number: 90313-06-5 (Note: CAS number may vary depending on the specific isomer)
The unique bridged structure of the bicyclo[4.3.1]decane system, combined with the presence of two nitrogen atoms in a 1,4- and 1,5-like relationship within the bicyclic framework, presents interesting possibilities for creating diverse chemical libraries for drug screening.
Synthesis and Purification
While a specific, detailed synthesis of tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate is not extensively documented, a general synthetic strategy can be devised based on established methods for constructing similar diazabicyclic systems. A plausible approach involves a multi-step sequence starting from readily available precursors.
A convenient method for the synthesis of a similar 10-methyl-8,10-diazabicyclo[4.3.1]decane system has been developed starting from octanedioic acid.[2] A general method for the selective mono-Boc protection of diamines has also been described, which is a key step in the synthesis of the target molecule.[3]
Proposed Synthetic Workflow:
Caption: Proposed general synthetic workflow for tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate.
Experimental Protocol for Mono-Boc Protection of a Diamine:
This protocol is a general method and may require optimization for the specific diazabicyclo[4.3.1]decane core.
-
Dissolution: Dissolve the free diazabicyclo[4.3.1]decane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of methanol and water.
-
Base Addition: Add a base (e.g., triethylamine, 1.1 eq) to the solution and stir.
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in the same solvent to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to isolate the mono-Boc protected product.[3][4]
Physicochemical Properties and Experimental Determination
The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Summary of Physicochemical Properties
| Property | Predicted/Expected Value | Experimental Protocol |
| Melting Point (°C) | Solid at room temperature; likely in the range of 50-150 °C. | Capillary Melting Point Determination |
| Boiling Point (°C) | High boiling point, likely >300 °C. Decomposition may occur at high temperatures. | Not applicable (decomposition likely) |
| Solubility | Soluble in a range of organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Methanol). Sparingly soluble in water. | Qualitative Solubility Assessment |
| pKa | Two pKa values are expected for the two nitrogen atoms. The unprotected amine is expected to have a pKa in the range of 9-11. The Boc-protected nitrogen is significantly less basic. | Potentiometric Titration |
| LogP | Expected to be moderately lipophilic. | (Not detailed in this guide) |
Melting Point
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.[5][6]
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the crystalline sample.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material (2-3 mm in height) into the sealed end.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[7]
A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.[5]
Solubility
Solubility is a critical parameter that influences a drug's bioavailability and formulation.[8][9]
Experimental Protocol: Qualitative Solubility Assessment
-
Sample Preparation: Place a small, known amount of the compound (e.g., 10 mg) into a series of labeled test tubes.
-
Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Agitation: Vigorously agitate each mixture for 1-2 minutes.
-
Observation: Visually inspect each tube. Classify the solubility as:
-
Soluble: The compound completely dissolves.
-
Sparingly Soluble: A significant portion of the compound dissolves.
-
Insoluble: No significant dissolution is observed.
-
Caption: Workflow for qualitative solubility assessment.
pKa (Acid Dissociation Constant)
The pKa values of the two nitrogen atoms are crucial for understanding the ionization state of the molecule at physiological pH, which affects its receptor binding and membrane permeability. Potentiometric titration is a precise method for determining pKa values.[10][11][12][13]
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 1 mM) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa value is the pH at the half-equivalence point. For a diamine, two inflection points and two pKa values are expected. The first derivative of the titration curve can be used to accurately determine the equivalence points.[14]
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[15][16][17]
-
¹H NMR: The proton NMR spectrum is expected to show a complex set of signals in the aliphatic region (1.0-4.0 ppm) corresponding to the protons on the bicyclic ring. The large singlet at around 1.4 ppm is characteristic of the nine equivalent protons of the tert-butyl group.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon of the Boc group is expected to appear around 155 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group will be observed around 80 ppm and 28 ppm, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[18][19][20][21][22]
-
N-H Stretch: A sharp absorption band in the region of 3300-3500 cm⁻¹ is expected for the N-H stretch of the unprotected secondary amine.
-
C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the carbonyl group of the carbamate (Boc group).[23]
-
C-N Stretch: Absorptions in the 1000-1200 cm⁻¹ region can be attributed to C-N stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[24][25][26][27]
-
Electrospray Ionization (ESI): In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ at m/z 241.19 is expected to be the base peak.
-
Fragmentation: A characteristic fragmentation pattern of Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da) under MS/MS conditions.
Stability and Storage
Boc-protected amines are generally stable under neutral and basic conditions. However, they are sensitive to strong acids and high temperatures.[28]
Recommended Storage Conditions:
-
Temperature: Store at 2-8 °C for long-term stability.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reaction with atmospheric CO₂.
-
Container: Use a tightly sealed container to protect from moisture.
Conclusion
This technical guide has provided a detailed overview of the expected physicochemical properties of tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate. While specific experimental data for this compound is limited, the provided protocols, based on established scientific principles and data from analogous structures, offer a robust framework for its synthesis, purification, and comprehensive characterization. The structural rigidity and synthetic tractability of this bicyclic diamine derivative make it a valuable building block for the development of novel therapeutic agents.
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Possesses a "chair-chair" or "boat-chair" conformation, offering distinct spatial arrangements.[
Provides a different geometric arrangement of the nitrogen atoms compared to other bicyclic systems.6-Azabicyclo[3.1.1]heptane (6-N-BCHep)
Serves as a bioisosteric mimic for nitrogen-containing aromatics and saturated six-membered heterocycles.[